REACTION_CXSMILES
|
CC[C@H]([C@H]([CH2:13][N:14](C)[CH3:15])C)C1C=CC=C(O)C=1.[CH3:17][O:18][C:19]1[CH:20]=[C:21]([C:25](=[O:28])[CH2:26][CH3:27])[CH:22]=[CH:23][CH:24]=1.[ClH:29].[CH3:30]NC.C=O>>[ClH:29].[CH3:13][N:14]([CH3:15])[CH2:27][CH:26]([CH3:30])[C:25]([C:21]1[CH:22]=[CH:23][CH:24]=[C:19]([O:18][CH3:17])[CH:20]=1)=[O:28] |f:2.3,5.6|
|
Name
|
tapentadol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[C@@H](C=1C=CC=C(C1)O)[C@@H](C)CN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(CC(C(=O)C1=CC(=CC=C1)OC)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |